
1,4-Bis(2-propoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-propoxybenzoyl)piperazine, also known as BPP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPP is a piperazine derivative that has been synthesized using various methods, including the reaction of 2-propoxybenzoic acid with piperazine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-propoxybenzoyl)piperazine is not fully understood, but it is thought to involve the inhibition of platelet aggregation and the activation of the cyclic AMP (cAMP) pathway. 1,4-Bis(2-propoxybenzoyl)piperazine has also been found to inhibit the expression of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-Bis(2-propoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects, including inhibition of platelet aggregation, antithrombotic activity, and anti-inflammatory properties. 1,4-Bis(2-propoxybenzoyl)piperazine has also been shown to induce apoptosis in cancer cells and to inhibit the expression of certain inflammatory cytokines, such as TNF-alpha. These effects make 1,4-Bis(2-propoxybenzoyl)piperazine a promising candidate for further investigation in a range of scientific fields.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis(2-propoxybenzoyl)piperazine has several advantages for use in lab experiments, including its relatively simple synthesis and its well-characterized biochemical and physiological effects. However, 1,4-Bis(2-propoxybenzoyl)piperazine also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 1,4-Bis(2-propoxybenzoyl)piperazine. One area of interest is the development of 1,4-Bis(2-propoxybenzoyl)piperazine-based therapies for cancer and other diseases. Another potential direction is the investigation of the mechanism of action of 1,4-Bis(2-propoxybenzoyl)piperazine and the identification of potential targets for therapeutic intervention. Additionally, further studies are needed to explore the potential side effects and toxicity of 1,4-Bis(2-propoxybenzoyl)piperazine in vivo.
Synthesemethoden
The synthesis of 1,4-Bis(2-propoxybenzoyl)piperazine can be achieved using a variety of methods, including the reaction of 2-propoxybenzoic acid with piperazine. This reaction is typically carried out in the presence of a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC), and can be optimized to produce high yields of the desired product. Other methods for synthesizing 1,4-Bis(2-propoxybenzoyl)piperazine include the reaction of piperazine with 2-propoxybenzoyl chloride or the condensation of 2-propoxybenzoyl hydrazine with piperazine.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-propoxybenzoyl)piperazine has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of platelet aggregation, antithrombotic activity, and anti-inflammatory properties. 1,4-Bis(2-propoxybenzoyl)piperazine has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Eigenschaften
Produktname |
1,4-Bis(2-propoxybenzoyl)piperazine |
|---|---|
Molekularformel |
C24H30N2O4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
[4-(2-propoxybenzoyl)piperazin-1-yl]-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C24H30N2O4/c1-3-17-29-21-11-7-5-9-19(21)23(27)25-13-15-26(16-14-25)24(28)20-10-6-8-12-22(20)30-18-4-2/h5-12H,3-4,13-18H2,1-2H3 |
InChI-Schlüssel |
RKZXRCJVRVXDGB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)
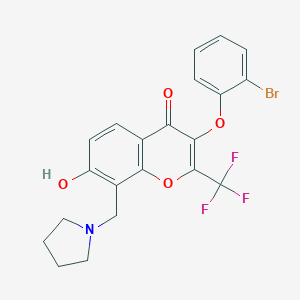
![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)


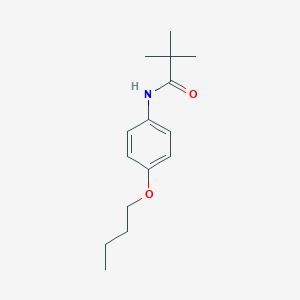
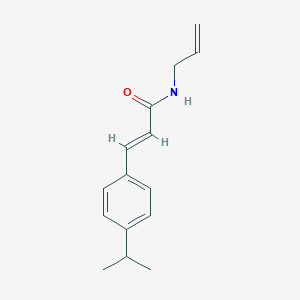
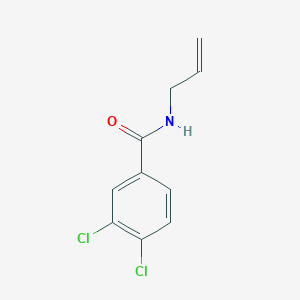
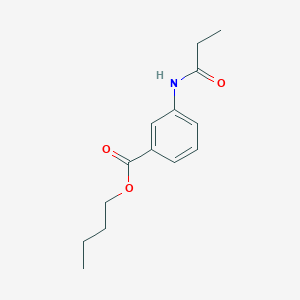
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)

